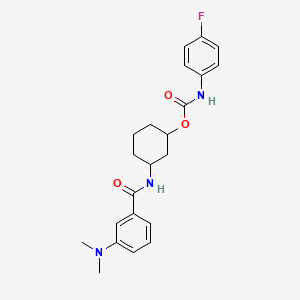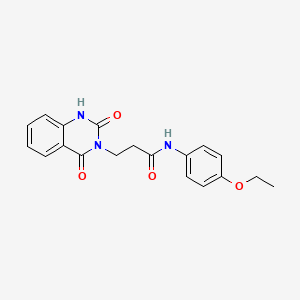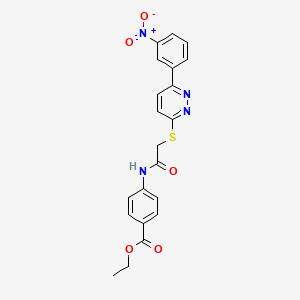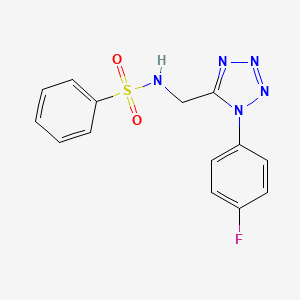![molecular formula C11H15F3N2O B2744721 1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole CAS No. 1856023-12-5](/img/structure/B2744721.png)
1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole, also known as SR141716A or Rimonabant, is a synthetic cannabinoid receptor antagonist that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1994 by Sanofi-Aventis, a French pharmaceutical company, and has since been the subject of numerous scientific studies.
Mechanism of Action
1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole works by blocking the activity of the cannabinoid receptor CB1, which is found in the brain and other organs. This receptor plays a key role in regulating appetite, metabolism, and addiction, and is activated by the endocannabinoid system. By blocking CB1, 1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole reduces the activity of this system, leading to decreased food intake and weight loss.
Biochemical and Physiological Effects:
In addition to its effects on appetite and weight, 1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has been shown to have other biochemical and physiological effects. It has been reported to reduce inflammation, improve insulin sensitivity, and decrease liver fat accumulation in animal models. It has also been investigated for its potential neuroprotective effects in conditions such as Alzheimer's disease and multiple sclerosis.
Advantages and Limitations for Lab Experiments
1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has several advantages for laboratory experiments. It is a potent and selective CB1 antagonist, meaning that it can be used to specifically target this receptor without affecting other systems. It is also relatively stable and easy to handle, making it a useful tool for studying the endocannabinoid system. However, there are also limitations to its use, including its high cost and the potential for off-target effects.
Future Directions
There are many potential future directions for research on 1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole. Some possible areas of investigation include:
- Further studies on its effects on metabolism and insulin sensitivity, with potential applications in the treatment of diabetes and other metabolic disorders.
- Investigations into its potential neuroprotective effects, with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Studies on its potential role in the treatment of addiction, particularly nicotine and alcohol dependence.
- Investigations into the potential use of 1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole in combination with other drugs or therapies for enhanced efficacy.
- Further research on the safety and potential side effects of 1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole, particularly with long-term use.
Synthesis Methods
The synthesis of 1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole involves several steps, including the reaction of 1-cyclopentyl-3-chloropropylamine with 2,2,2-trifluoroethanol to form the intermediate compound, which is then reacted with 1H-pyrazole to yield the final product. The synthesis process is complex and requires specialized equipment and expertise.
Scientific Research Applications
1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity, metabolic disorders, and addiction. It has been shown to reduce food intake and body weight in animal models, and has also been investigated as a potential treatment for nicotine and alcohol dependence.
properties
IUPAC Name |
1-cyclopentyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2O/c12-11(13,14)8-17-7-9-5-6-16(15-9)10-3-1-2-4-10/h5-6,10H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYGNAGBKWAFTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC(=N2)COCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(4-((1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2744648.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(2-phenylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2744654.png)
![2-(8-Methoxy-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid](/img/structure/B2744656.png)
![(E)-(1-{4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}ethylidene)amino 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2744657.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2744659.png)
![3,5-Dibromo-1-[2-(4-nitrophenyl)ethyl]-1H-1,2,4-triazole](/img/structure/B2744660.png)
